molecular formula C8H12N4O B1477975 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole CAS No. 1803572-09-9

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

Cat. No.: B1477975
CAS No.: 1803572-09-9
M. Wt: 180.21 g/mol
InChI Key: OLPJMTKTIDAGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole is a specialized organic compound designed for use as a versatile building block in organic synthesis and chemical biology research. This molecule features a 1,3-oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, which is a privileged structure in medicinal chemistry and material science . The azidomethyl functional group attached to this core is key to the compound's utility, enabling its participation in a range of chemical transformations. The primary research application of this compound is in bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This high-yielding and selective reaction allows researchers to conveniently link the oxazole scaffold to alkyne-bearing molecules, facilitating the synthesis of complex molecular architectures, peptidomimetics, and bioconjugates . This makes it a valuable tool for constructing triazole-based inhibitors or for labeling biomolecules in proteomics and bioimaging studies. From a synthetic chemistry perspective, the azide group can also be reduced to a primary amine, providing a handle for further functionalization and diversification of the molecular structure . The specific substitution pattern of the methyl and propyl groups on the oxazole ring can be tailored to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial in drug discovery efforts . As with all compounds of this nature, this compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(azidomethyl)-4-methyl-2-propyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-3-4-8-11-6(2)7(13-8)5-10-12-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJMTKTIDAGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azide functional group, which is known for its utility in click chemistry, alongside an oxazole ring that may interact with various biological targets. The structure can be represented as follows:

CxHyN3O\text{C}_x\text{H}_y\text{N}_3\text{O}

Where xx and yy represent the number of carbon and hydrogen atoms in the compound. The presence of the azide group allows for diverse chemical transformations that can enhance its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxazole moiety may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Cell Membrane Interaction : The compound may disrupt bacterial cell membranes or interfere with receptor binding, leading to antimicrobial effects.
  • Click Chemistry Applications : The azide group can participate in click reactions, allowing for the formation of stable triazole derivatives that might exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, have shown promising antimicrobial activities. A study highlighted the effectiveness of various oxazole derivatives against different bacterial strains:

CompoundS. aureus (mm)E. coli (mm)
This compound2017
Amoxicillin3027

This data suggests that the compound exhibits significant antibacterial properties comparable to established antibiotics like amoxicillin .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, oxazole derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in cancer cell regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A comprehensive review indicated that oxazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance potency.
  • Anticancer Research : In vivo studies demonstrated that certain oxazole derivatives could reduce tumor growth in murine models. For example, compounds similar to this compound were effective against human breast cancer xenografts .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis. Its azide and oxazole functionalities allow for a range of chemical transformations:

  • Click Chemistry : The azide group can participate in click reactions, facilitating the formation of triazole derivatives. This reaction is highly valued in medicinal chemistry for creating complex molecular architectures efficiently.
  • Oxidation and Reduction : The methanol group can be oxidized to aldehydes or carboxylic acids, while the azide can be reduced to amines. These transformations expand the compound's utility in synthesizing biologically active molecules .

Table 1: Summary of Chemical Reactions

Reaction TypeFunctional Group InvolvedOutcome
OxidationMethanolAldehyde or Carboxylic Acid
ReductionAzideAmine
SubstitutionAzidomethylVarious Derivatives

Biological Applications

In biological research, 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole can be utilized as a probe or precursor for synthesizing biologically active compounds. Its unique structure allows it to interact with various biological targets, which can lead to significant discoveries in drug development.

  • Enzyme Inhibition Studies : Compounds containing oxazole rings have been investigated for their inhibitory effects on enzymes such as 15-Prostaglandin Dehydrogenase (15-PGDH). Research indicates that modifications of oxazole derivatives can enhance their potency against specific enzymes, potentially leading to new therapeutic agents .

Case Study: Enzyme Inhibition

In a study on enzyme inhibitors, derivatives of this compound were tested for their ability to inhibit 15-PGDH. Results showed promising IC50 values, indicating effective inhibition and suggesting that further optimization could yield potent therapeutic candidates .

Medical Applications

The pharmacological potential of this compound is noteworthy. Its structure may provide avenues for developing new drugs targeting various diseases.

  • Antibacterial Properties : Certain oxazolidinone derivatives have demonstrated antibacterial activity against resistant strains like MRSA. The azide functionality could be leveraged to create novel antibiotics that combat bacterial resistance .

Table 2: Potential Medical Applications

Application AreaDescription
AntibacterialDevelopment of new antibiotics
Drug CandidatesExploration as a pharmacological tool
Biological ProbesInvestigating biological pathways and targets

Industrial Applications

In industrial chemistry, this compound may serve as an intermediate in synthesizing other valuable chemicals or materials. Its unique properties allow it to be integrated into various processes aimed at producing complex organic compounds efficiently.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole, highlighting substituent variations and their implications:

Compound Name Substituents Synthesis & Key Properties Applications/Findings
4-(Azidomethyl)-5-cyclopropyl-1,3-oxazole Azidomethyl (C5), cyclopropyl (C4), no C2 substituent Likely synthesized via cyclopropane ring formation; cyclopropyl group enhances steric rigidity. Potential precursor for click chemistry; cyclopropyl may improve metabolic stability .
5-Ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole Ethyl (C5), methyl (C4), isopropyl (C2) Standard oxazole synthesis (e.g., Hantzsch method); branched isopropyl group increases lipophilicity. Unclear in literature; alkyl substituents suggest utility in agrochemicals or fragrances .
5-(4-Bromophenyl)-1,3-oxazole derivatives 4-Bromophenyl (C5), variable substituents at C2/C4 Suzuki coupling for aryl introduction; bromine enhances electrophilic reactivity. Aromatase inhibitors (OXL-1 to OXL-6); docking studies show binding to enzyme active sites .
1,3,4-Oxadiazoles with bicyclic substituents Exo-6-hydroxy-2-azabicyclo[2.2.2]octane (C5), methyl (C2) Multi-step synthesis involving azabicyclic intermediates; rigid bicyclic structure enhances receptor selectivity. Pharmacological agents (e.g., CNS or anticancer activity) .

Critical Analysis of Substituent Effects

Azidomethyl vs. Aryl Groups
  • The azidomethyl group in this compound contrasts with the 4-bromophenyl group in ’s derivatives. While the former enables click chemistry, the latter introduces aromatic π-stacking and halogen bonding, critical for enzyme inhibition .
  • Reactivity : Azidomethyl facilitates rapid triazole formation (e.g., with alkynes), whereas bromophenyl allows further functionalization via cross-coupling reactions .
Alkyl vs. Cyclic Substituents
  • In contrast, the cyclopropyl group in 4-(Azidomethyl)-5-cyclopropyl-1,3-oxazole introduces ring strain, possibly stabilizing specific conformations .
  • Biological Implications : Branched alkyl chains (e.g., isopropyl in ) may reduce metabolic degradation compared to linear chains like propyl .
Crystallographic and Conformational Behavior
  • While the target compound’s crystallography is unreported, isostructural analogs (e.g., ’s thiazoles) adopt triclinic symmetry (P‾1) with planar conformations. Substituent orientation (e.g., perpendicular fluorophenyl groups) may influence packing and solubility .

Preparation Methods

Synthesis of 4-methyl-2-propyl-1,3-oxazole Core

The oxazole ring is commonly synthesized by cyclization reactions involving α-haloketones and amides or by condensation of α-hydroxyketones with amides under dehydrating conditions.

A representative method includes:

  • Starting materials: 2-propylacetyl chloride and methyl-substituted amide derivatives,
  • Cyclization: Using acid catalysts or dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to promote ring closure,
  • Conditions: Controlled heating under reflux in solvents such as toluene or chloroform,
  • Catalysts: Solid acid catalysts or mineral acids to facilitate cyclization.

This method yields 4-methyl-2-propyl-1,3-oxazole with high regioselectivity and purity.

Introduction of the Azidomethyl Group at the 5-Position

The 5-position functionalization typically involves:

  • Step 1: Bromomethylation or chloromethylation at the 5-position of the oxazole ring to introduce a halomethyl substituent,
  • Step 2: Nucleophilic substitution of the halogen with sodium azide (NaN₃) to form the azidomethyl group.

This sequence is favored because azide ions displace halides efficiently under mild conditions, preserving the sensitive oxazole ring.

Typical reaction conditions for azidation include:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),
  • Temperature: Ambient to moderate heating (25–60°C),
  • Reaction time: Several hours to ensure complete substitution.

Purification is achieved by extraction and chromatographic techniques to isolate the pure 5-(azidomethyl) derivative.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
Formation of oxazole core 2-propylacetyl chloride, methyl amide, acid catalyst, reflux in toluene/chloroform Cyclization to form oxazole ring Use of solid acid catalysts enhances yield
Halomethylation at 5-position Formaldehyde + HBr or chloromethylating agents Introduce halomethyl group Control of temperature avoids side reactions
Azidation Sodium azide in DMF or DMSO, 25–60°C Substitution of halogen by azide Mild conditions preserve ring integrity

Research Findings and Notes

  • The use of solid acid catalysts in the cyclization step improves the reaction efficiency and environmental profile by reducing corrosive liquid acids.
  • Halomethylation must be carefully controlled to avoid over-substitution or polymerization side reactions.
  • Azide substitution is highly selective and efficient, but requires careful handling due to the potentially explosive nature of azide compounds.
  • The final compound's purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the azidomethyl group is correctly installed.

Q & A

Q. How to design a scalable synthesis route for this compound without compromising safety?

  • Methodological Answer : Use flow chemistry to minimize azide accumulation. Continuous reactors with precise temperature control (e.g., microchannel reactors) reduce explosion risks. Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole
Reactant of Route 2
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

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